molecular formula C27H24N2O5S B281336 ETHYL 4-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE

ETHYL 4-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE

Cat. No.: B281336
M. Wt: 488.6 g/mol
InChI Key: MSNNODFKCCTJOS-OLFWJLLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the sulfonyl imine group: This involves the reaction of 4-ethylphenylsulfonyl chloride with an amine to form the sulfonyl imine intermediate.

    Coupling with naphthalene derivative: The sulfonyl imine intermediate is then coupled with a naphthalene derivative under specific conditions to form the naphthalenyl amine intermediate.

    Esterification: The final step involves the esterification of the naphthalenyl amine intermediate with ethyl 4-aminobenzoate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

ETHYL 4-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The sulfonyl imine group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to bind to specific receptors, influencing cellular processes and pathways.

Comparison with Similar Compounds

ETHYL 4-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE can be compared with similar compounds such as:

    Ethyl 4-aminobenzoate: Lacks the sulfonyl imine and naphthalenyl groups, making it less complex.

    4-Ethylphenylsulfonyl chloride: Contains the sulfonyl group but lacks the ester and naphthalenyl groups.

    Naphthalene derivatives: Similar aromatic structure but different functional groups.

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C27H24N2O5S

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl 4-[[(4Z)-4-(4-ethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoate

InChI

InChI=1S/C27H24N2O5S/c1-3-18-9-15-21(16-10-18)35(32,33)29-24-17-25(26(30)23-8-6-5-7-22(23)24)28-20-13-11-19(12-14-20)27(31)34-4-2/h5-17,28H,3-4H2,1-2H3/b29-24-

InChI Key

MSNNODFKCCTJOS-OLFWJLLRSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)OCC

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)OCC

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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